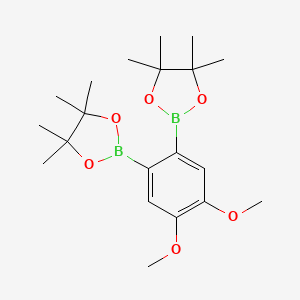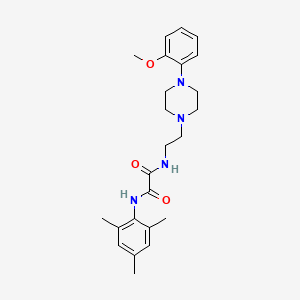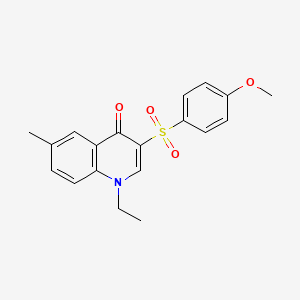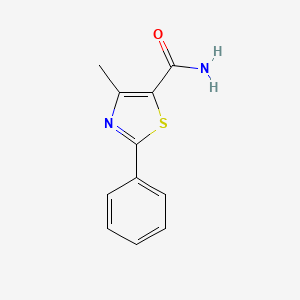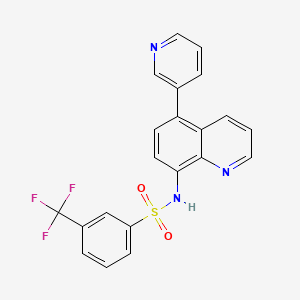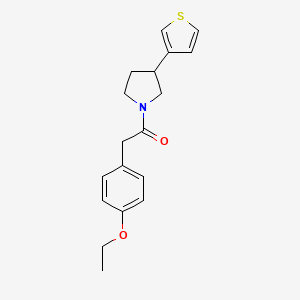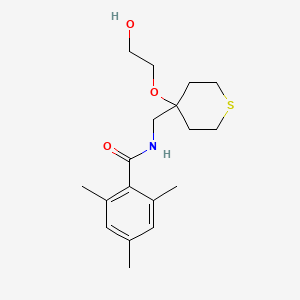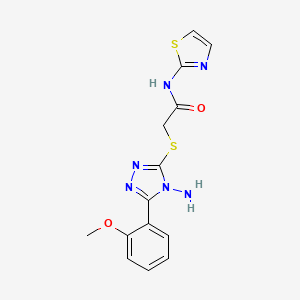![molecular formula C17H16N2O B2471748 N-[2-(1H-indol-3-yl)éthyl]benzamide CAS No. 4753-09-7](/img/structure/B2471748.png)
N-[2-(1H-indol-3-yl)éthyl]benzamide
Vue d'ensemble
Description
N-[2-(1H-indol-3-yl)ethyl]benzamide is an organic compound that belongs to the class of indole derivatives. It is characterized by the presence of an indole ring attached to an ethyl chain, which is further connected to a benzamide group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Applications De Recherche Scientifique
N-[2-(1H-indol-3-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
Target of Action
It is synthesized from tryptamine and naproxen , which have known targets. Tryptamine derivatives play a fundamental role in the human body and are involved in the regulation and modulation of multiple processes within the central nervous system . Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .
Mode of Action
Given its synthesis from tryptamine and naproxen , it may combine the properties of both. Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine derivatives, on the other hand, are involved in various processes within the central nervous system .
Biochemical Pathways
It inhibits COX-1 and COX-2, catalysts of arachidonic acid conversion to prostaglandin G, the first step of synthesis of prostaglandins and thromboxanes .
Result of Action
Given its synthesis from tryptamine and naproxen , it may combine the properties of both. Naproxen has analgesic and anti-inflammatory effects , while tryptamine derivatives are involved in various processes within the central nervous system .
Analyse Biochimique
Biochemical Properties
It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that N-[2-(1H-indol-3-yl)ethyl]benzamide may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that N-[2-(1H-indol-3-yl)ethyl]benzamide could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves the reaction of indole-3-ethylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of N-[2-(1H-indol-3-yl)ethyl]benzamide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives depending on the functional groups introduced.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]acrylamide
- N-[2-(1H-indol-3-yl)ethyl]-N-methylbenzamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]benzamide is unique due to its specific combination of an indole ring and a benzamide group. This structure allows it to interact with a wide range of biological targets, making it a versatile compound for research in various fields. Its ability to undergo multiple types of chemical reactions also adds to its versatility and potential for the synthesis of novel derivatives with enhanced properties.
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-17(13-6-2-1-3-7-13)18-11-10-14-12-19-16-9-5-4-8-15(14)16/h1-9,12,19H,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEDBFKQSUUOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601103639 | |
| Record name | N-[2-(1H-indol-3-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601103639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201543 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4753-09-7 | |
| Record name | N-[2-(1H-indol-3-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601103639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2471665.png)
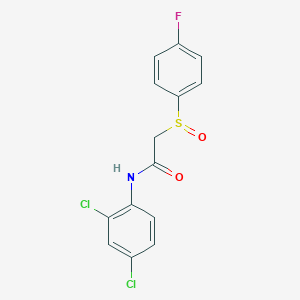
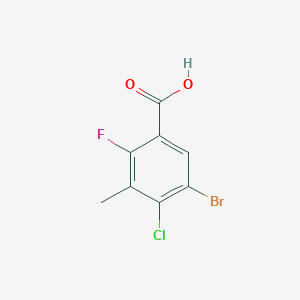
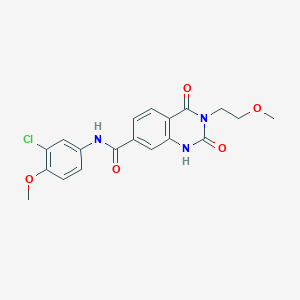
![Ethyl 4-{3-[(4-chlorobenzyl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B2471676.png)
